![molecular formula C24H23N3O3 B2363154 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-35-6](/img/structure/B2363154.png)
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Understanding Receptor Occupancy and Drug Development
The compound DU 125530, which shares structural similarities with 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, was investigated for its potential applications in the treatment of anxiety and mood disorders. The study focused on 5-HT(1A) receptors, which are implicated in the pathophysiology of these conditions. The occupancy of these receptors by DU 125530 was assessed in the human brain using positron emission tomography (PET) and a selective antagonist. The research demonstrated that high occupancy of 5-HT(1A) receptors can be achieved with doses that produce minimal acute side effects, indicating potential for therapeutic applications in anxiety and mood disorders (Rabiner et al., 2002).
2. Anxiolytic Effects and Neurotransmitter Pathways
In a study exploring the anxiolytic-like effects of LQFM032, a compound with a similar chemical structure, it was found to exhibit anxiolytic-like activities without altering mnemonic activity. The study highlighted the involvement of the benzodiazepine and nicotinic pathways, offering insights into the neurological pathways and receptor interactions involved in the anxiolytic effects of these compounds. Such insights are valuable for drug development, especially in designing medications for anxiety disorders with minimal impacts on memory and cognitive functions (Brito et al., 2017).
3. Metabolism and Disposition in Drug Development
Research on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor with a somewhat similar molecular structure, provided in-depth knowledge about the absorption, metabolism, and excretion of such compounds in humans. Understanding the metabolism and disposition of compounds is crucial in drug development, particularly for ensuring safety and efficacy in therapeutic use. The findings from the study on Venetoclax contribute to the broader understanding of the metabolic pathways and the role of gut bacteria in the metabolism of complex organic compounds (Liu et al., 2017).
Propriétés
IUPAC Name |
7-ethoxy-2-(4-methoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-9-6-7-18-21-15-20(16-10-12-17(28-2)13-11-16)26-27(21)24(30-23(18)22)19-8-4-5-14-25-19/h4-14,21,24H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIEADDSOEYDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.